molecular formula C4H8N2O B145677 Allylurea CAS No. 557-11-9

Allylurea

Cat. No.: B145677
CAS No.: 557-11-9
M. Wt: 100.12 g/mol
InChI Key: VPJDULFXCAQHRC-UHFFFAOYSA-N
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Description

Allylurea, also known as N-allylurea, is an organic compound with the molecular formula C4H8N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by an allyl group (CH2=CH-CH2-). This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Allylurea is a chemical compound with the molecular formula C4H8N2O It’s known that this compound is used in the synthesis of allylthiourea, which suggests that it may interact with enzymes or proteins involved in biochemical pathways related to this process .

Mode of Action

It’s known that this compound is used in the synthesis of allylthiourea . This suggests that this compound may interact with its targets through chemical reactions that lead to the formation of Allylthiourea.

Biochemical Pathways

Given its role in the synthesis of allylthiourea , it’s plausible that this compound may affect biochemical pathways related to the synthesis and metabolism of thiourea compounds.

Result of Action

Given its role in the synthesis of allylthiourea , it’s plausible that this compound may induce changes at the molecular and cellular levels related to the synthesis and function of thiourea compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemical compounds can affect the chemical reactions involving this compound, thereby influencing its action and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylurea can be synthesized through several methods. One common method involves the reaction of allyl isocyanate with ammonia or primary amines. Another method includes the nucleophilic addition of allylamine to potassium isocyanate in water, which is a simple, catalyst-free, and scalable process .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of allyl alcohol with urea under controlled conditions. This method is preferred due to its efficiency and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions: Allylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allylurea has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-methylurea
  • N-ethylurea
  • N-propylurea

Comparison: Allylurea is unique due to the presence of the allyl group, which imparts distinct chemical properties compared to other N-substituted ureas. For instance, the allyl group enhances the reactivity of this compound in nucleophilic addition and substitution reactions, making it more versatile in synthetic applications .

Properties

IUPAC Name

prop-2-enylurea
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InChI

InChI=1S/C4H8N2O/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7)
Source PubChem
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InChI Key

VPJDULFXCAQHRC-UHFFFAOYSA-N
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Canonical SMILES

C=CCNC(=O)N
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Molecular Formula

C4H8N2O
Record name ALLYL UREA
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DSSTOX Substance ID

DTXSID2024450
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Molecular Weight

100.12 g/mol
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Physical Description

Allyl urea is a cream colored powder. (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992)
Record name ALLYL UREA
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CAS No.

557-11-9
Record name ALLYL UREA
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Record name ALLYLUREA
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Melting Point

162 to 165 °F (NTP, 1992)
Record name ALLYL UREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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